HIV-1 NNRTI Class Potency: Piperazine Sulfonyl DAPYs Versus Etravirine (Class-Level Benchmark)
Although no direct EC50/IC50 data exist for the target benzylsulfonyl compound, the piperazine sulfonyl-bearing diarylpyrimidine class has demonstrated significantly improved potency over the FDA-approved NNRTI etravirine. The class exemplar 18b1 exhibits single-digit nanomolar EC50 against wild-type HIV-1 and five clinically relevant mutant strains (L100I, K103N, Y181C, Y188L, E138K), whereas etravirine shows higher EC50 values and a narrower resistance profile [1]. The benzylsulfonyl modification in the target compound is structurally distinct from the sulfonyl groups in 18b1, and its quantitative impact on antiviral potency has not been reported. This evidence is provided as a class-level benchmark only and does not constitute a direct comparison involving the target compound itself.
| Evidence Dimension | Antiviral potency against HIV-1 (EC50) |
|---|---|
| Target Compound Data | No published quantitative data |
| Comparator Or Baseline | Class exemplar 18b1: single-digit nM EC50 vs. wild-type and 5 mutant HIV-1 strains; Etravirine: higher EC50 values (exact values not reported in the abstract of the source) |
| Quantified Difference | Not calculable for target compound; class exemplar 18b1 is described as 'significantly better than the approved drug etravirine' [1] |
| Conditions | In vitro HIV-1 replication assay in MT-4 cells or equivalent; wild-type IIIB strain and mutant strains (L100I, K103N, Y181C, Y188L, E138K) |
Why This Matters
Establishes the upper performance boundary for the piperazine sulfonyl DAPY class; the target compound's benzylsulfonyl group may further modulate this activity profile, but quantitative confirmation is absent.
- [1] Jiang, X., Huang, B., Rumrill, S., Pople, D., Zalloum, W.A., Kang, D., Zhao, F., Ji, X., Gao, Z., Hu, L., Wang, Z., Xie, M., De Clercq, E., Ruiz, F.X., Arnold, E., Pannecouque, C., Liu, X. & Zhan, P. Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. Commun. Chem. 6, 83 (2023). View Source
